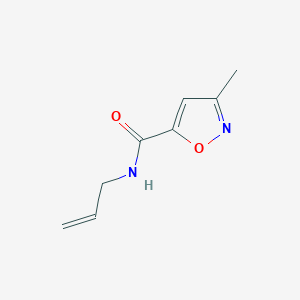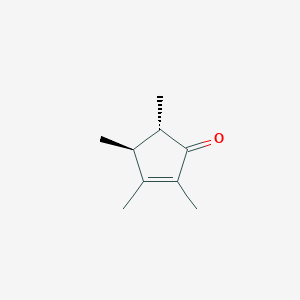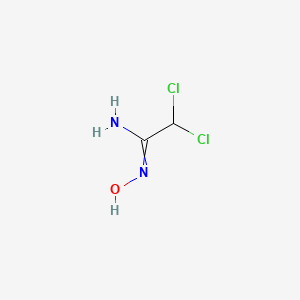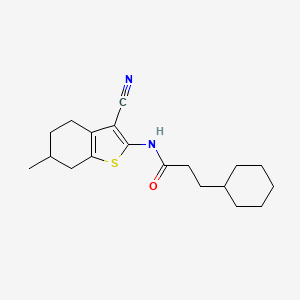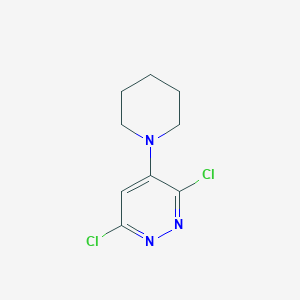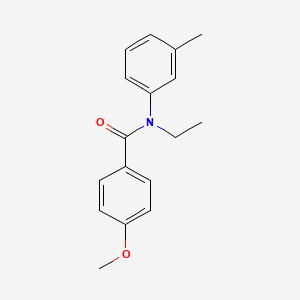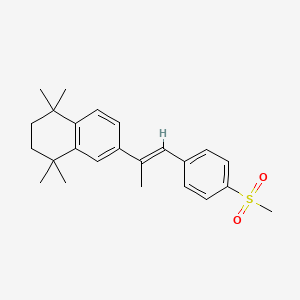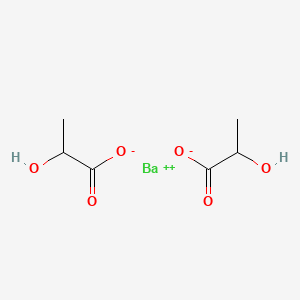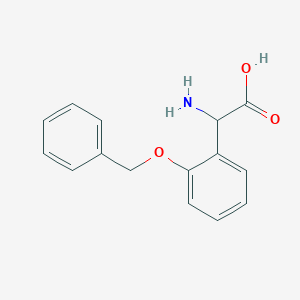
Baccatin V
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Baccatin V is a natural product found in Taxus cuspidata and Taxus baccata with data available.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
- Baccatin III, related to Baccatin V, has been evaluated for its anticancer properties. It showed cytotoxic effects against various human cancer cell lines, including cervical, lung, skin, and liver cancer cells. The study highlighted its potential for inducing apoptotic cell death in cancer cells, which could be significant for future cancer treatments (Sah, Kumari, Subban, & Chelliah, 2020).
Microbial Transformation and Biotransformation
- Luteibacter sp., a bacterium, has been studied for its ability to metabolize cephalomannine into various metabolites including Baccatin V. This biotransformation process indicates a potential pathway for producing Baccatin V and other taxoids, which have applications in cancer treatment (Li, Dai, Chen, & Zhu, 2007).
Immunomodulatory Activities
- Baccatin III, closely related to Baccatin V, has shown to exert immune adjuvant activity. It enhanced the expression of MHC II molecules in dendritic cells and improved the production of antigen-specific IgG. This finding suggests its potential application in enhancing immune responses, particularly in the context of cancer therapy (Kim, Park, Park, Im, & Lee, 2011).
Biotechnological Production
- Genetic engineering of taxol biosynthetic genes in yeast has been explored to produce precursors like Baccatin III. This approach could be adapted for the production of Baccatin V, showcasing a biotechnological method for producing taxoids, which are important in drug synthesis (DeJong, Liu, Bollon, Long, Jennewein, Williams, & Croteau, 2006).
Enzymatic Processes
- An enzymatic process was developed for converting 10-deacetylbaccatin III to Baccatin III using a C-10 deacetylase from Nocardioides luteus. This method could be adapted for the production of Baccatin V, offering an efficient and selective enzymatic route for taxoid production (Patel, Banerjee, & Nanduri, 2000).
Enhancement of MHC-restricted Antigen Presentation
- Baccatin III, a precursor of Baccatin V, was found to enhance MHC-restricted antigen presentation in dendritic cells. This indicates its potential use in immunotherapy, particularly in enhancing the effectiveness of vaccines or cancer immunotherapies (Lee, Lee, Kim, Im, Song, Lee, Hong, Kim, & Lee, 2011).
Antitumor and Immunomodulatory Effects
- Baccatin III's antitumor and immunomodulatory effects, including inhibition of tumor progression and modulation of myeloid-derived suppressor cells, suggest similar potential applications for Baccatin V in cancer treatment (Lee, Lee, Park, Im, Song, Hong, Whang, Kim, & Lee, 2014).
Eigenschaften
Produktname |
Baccatin V |
|---|---|
Molekularformel |
C31H38O11 |
Molekulargewicht |
586.6 g/mol |
IUPAC-Name |
[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C31H38O11/c1-15-19(34)13-31(38)26(41-27(37)18-10-8-7-9-11-18)24-29(6,20(35)12-21-30(24,14-39-21)42-17(3)33)25(36)23(40-16(2)32)22(15)28(31,4)5/h7-11,19-21,23-24,26,34-35,38H,12-14H2,1-6H3/t19-,20+,21+,23+,24-,26-,29+,30-,31+/m0/s1 |
InChI-Schlüssel |
OVMSOCFBDVBLFW-QZDKRUOYSA-N |
Isomerische SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C |
Kanonische SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylate](/img/structure/B1637828.png)
![1-phenyl-3-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]urea](/img/structure/B1637837.png)
